![molecular formula C5H7N3O B7757163 CID 1532](/img/structure/B7757163.png)
CID 1532
Overview
Description
CID 1532 is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 1532 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 1532 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aluminum Tolerance in Wheat
CID 1532 has been used in research to investigate the role of organic acids in conferring Aluminum tolerance in near-isogenic wheat lines . The study found that the addition of Aluminum to nutrient solutions stimulated the excretion of malic and succinic acids from the roots of wheat seedlings, and Aluminum-tolerant genotypes excreted 5- to 10-fold more malic acid than Aluminum-sensitive genotypes .
2. Enhancing Arsenic Trioxide-mediated Apoptosis in Acute Promyelocytic Leukemia Cells Research has shown that CID 1532 can increase the effectiveness of Arsenic Trioxide (ATO)-mediated apoptosis in Acute Promyelocytic Leukemia (APL) cells . The combined treatment with CID 1532 and ATO resulted in decreased cell viability and increased apoptotic cell death in NB4 leukemic cells . This suggests a potential therapeutic application for APL patients who may not respond favorably to arsenic mono-therapy .
Inhibition of Telomerase Activity
CID 1532 has been demonstrated to inhibit telomerase activity in human cancer cells from fibrosarcoma, prostate, breast, and lung carcinoma . This inhibition leads to the progressive shortening of telomeres, which is a critical step in the evolution of nearly all human malignancies .
properties
IUPAC Name |
2-amino-6-methyl-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXIPEYKZKIAKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 1532 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.